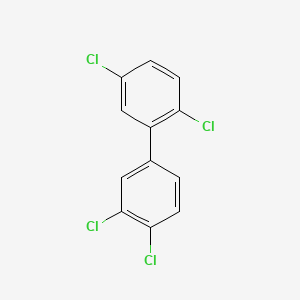

2,3',4',5-Tetrachlorobiphenyl

概要

説明

2,3’,4’,5-Tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health hazards have led to significant regulatory restrictions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4’,5-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The process requires careful control of temperature and reaction time to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3’,4’,5-Tetrachlorobiphenyl, was historically conducted through batch chlorination processes. These methods involved the direct chlorination of biphenyl in large reactors, followed by purification steps to isolate the specific congeners .

化学反応の分析

Types of Reactions: 2,3’,4’,5-Tetrachlorobiphenyl undergoes various chemical reactions, including:

Reductive Dechlorination: This reaction involves the removal of chlorine atoms under anaerobic conditions, often facilitated by microbial activity.

Common Reagents and Conditions:

Reductive Dechlorination: Elemental iron, fatty acids, and specific microbial cultures are commonly used.

Oxidation: Oxygen and various oxidizing agents can facilitate this reaction.

Major Products Formed:

科学的研究の応用

Environmental Research

Dechlorination Studies

One of the significant applications of PCB 61 is in studying dechlorination processes. Research has shown that the addition of iron oxides in sediments can enhance the rate and extent of PCB transformation. A study demonstrated that dissimilatory iron-reducing bacteria (DIRB), particularly Geobacter and Desulfovibrio, play a crucial role in the anaerobic dechlorination of PCB 61 in bioelectrochemical reactors (BERs). The presence of iron oxides significantly increased the abundance of these bacteria, leading to improved dechlorination rates .

Kinetics of Dechlorination

Another critical aspect is the kinetics of PCB dechlorination. Studies have indicated that the rate of dechlorination is a linear function of PCB substrate concentration below its maximum aqueous solubility. This relationship is vital for understanding the environmental fate of PCBs and for developing effective remediation strategies .

Analytical Chemistry

Analytical Methods Development

PCB 61 is also utilized in the development of analytical methods for detecting and quantifying PCBs in environmental samples. Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed to analyze PCB congeners, including PCB 61. The challenge remains to develop columns capable of resolving all 209 PCB congeners effectively, which is crucial for accurate environmental monitoring .

Bioremediation Applications

Bioremediation Techniques

The application of PCB 61 in bioremediation studies focuses on its transformation by microbial communities. The use of bioelectrochemical systems has been explored as a method to enhance the degradation of PCBs. The introduction of an electric field can stimulate microbial activity, promoting the dechlorination process .

Case Studies

- Sediment-Based Bioelectrochemical Reactors : A study using sediment-based BERs showed significant enhancement in PCB dechlorination with added iron oxides. The reactor operated at a potential of -0.50 V vs. saturated calomel electrode (SCE), leading to increased biogenic Fe(II) concentrations, which correlated positively with dechlorination rates .

- Field Studies on Contaminated Sites : Field studies have demonstrated that bioremediation strategies utilizing DIRB can effectively reduce PCB concentrations in contaminated sediments. These studies highlight the importance of microbial communities and their interactions with environmental factors such as electron donors and acceptors .

Table 1: Comparison of Dechlorination Rates

Table 2: Analytical Techniques for PCB Detection

| Technique | Advantages | Limitations |

|---|---|---|

| Gas Chromatography | High sensitivity | Requires extensive calibration |

| Mass Spectrometry | Specificity for individual congeners | Costly equipment and maintenance |

作用機序

2,3’,4’,5-Tetrachlorobiphenyl exerts its effects through several mechanisms:

Ligand-Activated Transcriptional Activation: It binds to the xenobiotic response element (XRE) promoter region of genes, activating the expression of phase I and II xenobiotic metabolizing enzymes such as CYP1A1.

Biochemical and Toxic Effects: The compound mediates various biochemical and toxic effects, including disruption of endocrine functions and induction of oxidative stress.

Cell-Cycle Regulation: It is involved in the regulation of cell-cycle processes, potentially leading to carcinogenic effects.

類似化合物との比較

- 2,3,4,4’-Tetrachlorobiphenyl

- 3,3’,4,4’-Tetrachlorobiphenyl

- 3,4,4’,5-Tetrachlorobiphenyl

Comparison: 2,3’,4’,5-Tetrachlorobiphenyl is unique in its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other tetrachlorobiphenyls, it exhibits distinct reductive dechlorination pathways and varying degrees of toxicity .

生物活性

2,3',4',5-Tetrachlorobiphenyl (TCB) is a member of the polychlorinated biphenyl (PCB) family, which consists of biphenyl molecules with varying numbers and positions of chlorine atoms. This compound is notable for its environmental persistence and potential biological impacts. Understanding its biological activity is critical for assessing its ecological and health risks.

Chemical Structure and Properties

The molecular formula of 2,3',4',5-TCB is C₁₂H₆Cl₄, featuring two benzene rings substituted with four chlorine atoms at specific positions. This configuration contributes to its hydrophobicity and stability , influencing its behavior in biological systems.

Biological Activity

Research indicates that 2,3',4',5-TCB exhibits significant biological activity, impacting various cellular processes. Below are key findings related to its biological interactions:

Inhibition of Mitochondrial Respiration

A study investigated the effects of 20 μM 2,3',4',5-TCB on rat liver mitochondria. The results showed:

- A 23% inhibition in the rate of respiration.

- Inhibition of both cytochrome c-oxidizing and -reducing modules.

- The CoQ-oxidizing module was also inhibited, while the CoQ-reducing module remained unaffected .

Reductive Dechlorination

Research has demonstrated that certain anaerobic cultures can reductively dechlorinate 2,3',4',5-TCB. Key points include:

- Enrichments from various sediments indicated a widespread presence of PCB-dechlorinating organisms.

- The study highlighted the role of Dehalococcoides-like populations in dechlorination processes, suggesting ecological implications for PCB degradation .

Case Study 1: Environmental Impact

A comprehensive assessment was conducted on the environmental fate of 2,3',4',5-TCB in sediment samples. The study revealed:

- The compound's persistence in sediments poses risks to aquatic ecosystems.

- Dechlorination processes were observed, indicating potential pathways for bioremediation .

Case Study 2: Toxicological Assessment

A toxicological evaluation was performed to assess the effects of 2,3',4',5-TCB on human health. Findings included:

- The compound's ability to disrupt endocrine functions.

- Potential carcinogenic effects associated with long-term exposure.

Comparative Analysis with Other PCBs

The biological activity of 2,3',4',5-TCB can be compared with other PCB congeners based on their chlorine substitution patterns and toxicity profiles. The following table summarizes key differences:

| Compound Name | Chlorine Substitution Pattern | Unique Features |

|---|---|---|

| 2,3,4,4'-Tetrachlorobiphenyl | Different positions | Varies in reactivity and toxicity |

| 2,3,4,5-Tetrachlorobiphenyl | Similar but different | Affects reactivity and biological impact |

| 3,3',4'-Tetrachlorobiphenyl | Different substitution | Unique properties affecting environmental persistence |

特性

IUPAC Name |

1,2-dichloro-4-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENZYIHFBRWMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038309 | |

| Record name | 2,3',4',5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32598-11-1 | |

| Record name | PCB 70 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32598-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4',5-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032598111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4',5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4',5-Tetrachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3',4',5-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKL573BT98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。